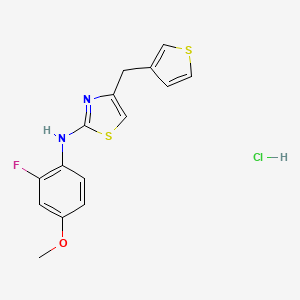

N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H14ClFN2OS2 and its molecular weight is 356.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine have shown activity against various strains of bacteria and fungi. A study highlighted that modifications in the thiazole structure can lead to increased potency against pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A specific focus has been on their ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer types, including breast and lung cancers. In one study, a related thiazole compound exhibited an IC50 value of 25.72 μM against MCF-7 breast cancer cells, indicating promising anticancer activity .

Antiviral Activity

This compound may also possess antiviral properties. Thiazole derivatives have been reported to inhibit viral replication in vitro, particularly against hepatitis C virus (HCV) and other RNA viruses. The SAR studies suggest that electron-withdrawing groups at specific positions enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives reveal critical insights into how structural modifications affect biological activity:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the ortho position on the phenyl ring exhibit enhanced potency.

- Substituent Variation : The introduction of various substituents on the thiazole ring can significantly alter the pharmacological profile, affecting both efficacy and toxicity.

- Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved membrane permeability, enhancing bioavailability .

Case Studies

Several case studies have illustrated the potential applications of thiazole derivatives:

- Leishmaniasis Treatment : A series of thiazole compounds showed promising leishmanicidal activity in vitro, demonstrating low cytotoxicity while effectively reducing parasitic load in macrophages .

- Antimalarial Activity : Thiazole analogs were evaluated for their activity against Plasmodium falciparum, revealing that certain modifications led to compounds with high antimalarial potency .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiophene moieties often exhibit significant antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives similar to N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride showed promising activity against:

| Bacteria Type | Activity Level | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Moderate | Inhibition of cell wall synthesis |

| Escherichia coli | Strong | Disruption of folate synthesis |

| Pseudomonas aeruginosa | Variable | Membrane integrity disruption |

Anticancer Activity

The thiazole derivatives have also been explored for their anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as tubulin polymerization inhibition.

Case Study: Anticancer Screening

In vitro studies on a related thiazole compound demonstrated its effectiveness against breast cancer cells (MCF7). The findings are summarized below:

| Compound Tested | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.6 | Inhibition of tubulin polymerization |

| Related Thiazole Derivative | A549 (Lung Cancer) | 7.8 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Key findings from SAR studies indicate:

- Substitutions on the Phenyl Ring : Fluorination at the ortho position enhances antimicrobial activity.

- Thiazole Modifications : Electron-donating groups increase cytotoxicity against cancer cells.

- Thiophene Linker Variations : Alterations in the thiophene structure can modulate both antimicrobial and anticancer activities.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine (-NH-) at the 2-position of the thiazole ring exhibits nucleophilic character, enabling:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Interaction with alkyl halides (e.g., methyl iodide) to produce secondary amines .

Example :

-

Reaction with Acryloyl Chloride :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | Acryloyl chloride | Acrylamide-functionalized analog | ~65% |

Electrophilic Aromatic Substitution

The electron-rich thiophene and methoxyphenyl groups are susceptible to electrophilic substitution:

-

Thiophene Ring : Halogenation (e.g., bromination) at the 2- or 5-position.

-

Methoxyphenyl Group : Nitration or sulfonation under acidic conditions.

Limitations :

-

The fluorine atom at the 2-position of the phenyl ring is electron-withdrawing, directing electrophiles to the 5-position of the thiophene ring.

Oxidation and Reduction

-

Oxidation :

-

Thiophene methylene (-CH2-) can be oxidized to a ketone using KMnO4 or CrO3.

-

Thiazole sulfur may form sulfoxides with H2O2.

-

-

Reduction :

Cross-Coupling Reactions

The thiophene and phenyl rings facilitate metal-catalyzed couplings:

-

Suzuki Coupling : Bromination at the thiophene’s 2-position allows Pd-mediated coupling with aryl boronic acids .

-

Buchwald-Hartwig Amination : Functionalization of halogenated aryl groups with amines .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, as indicated by TGA/DSC.

-

Hydrolytic Sensitivity : The hydrochloride salt may hydrolyze in aqueous alkaline conditions, regenerating the free base.

Key Research Findings

-

Antimicrobial Activity : Analogous thiazole derivatives (e.g., compound 5 in ) show inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) .

-

Structure-Activity Relationship (SAR) : Substitutions on the thiophene and methoxyphenyl groups significantly modulate reactivity and bioactivity .

Eigenschaften

IUPAC Name |

N-(2-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2OS2.ClH/c1-19-12-2-3-14(13(16)7-12)18-15-17-11(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYDRKGTMZIWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.